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Introduction
Diacylglycerol acyltransferases (DGATs) are crucial enzymes that catalyze the final and

committed step in the synthesis of triacylglycerols (TAGs), the primary form of stored energy in

eukaryotes.[1][2] In mammals, two main DGAT enzymes, DGAT1 and DGAT2, have been

identified. Despite catalyzing the same biochemical reaction, they are encoded by distinct

genes, share no sequence homology, and exhibit different physiological roles.[3][4]

Understanding the precise subcellular localization of DGAT1 and DGAT2 is paramount for

elucidating their specific functions in lipid metabolism and for the development of targeted

therapeutics for metabolic diseases such as obesity and type 2 diabetes. This technical guide

provides an in-depth overview of the cellular distribution of DGAT enzymes, detailed

experimental protocols for their localization studies, and a summary of their roles in the context

of cellular lipid dynamics.

Subcellular Localization of DGAT Enzymes
DGAT1 and DGAT2 are integral membrane proteins primarily localized to the endoplasmic

reticulum (ER).[3][4] However, their distribution within the cell is not static and can be

influenced by the metabolic state of the cell, particularly by the availability of fatty acids.

DGAT1 is predominantly found in the endoplasmic reticulum.[4][5] Topological studies suggest

that DGAT1 may have a dual membrane topology, with its active site potentially facing both the
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ER lumen and the cytoplasm.[3][6] This dual orientation could have significant implications for

its function, allowing it to access different substrate pools.

DGAT2 is also localized to the ER under basal conditions.[5] However, upon lipid loading, a

significant portion of DGAT2 translocates to the surface of lipid droplets (LDs).[5][7] This

dynamic relocalization suggests a direct role for DGAT2 in the expansion of lipid droplets.[1]

Furthermore, DGAT2 has been found to be enriched in mitochondria-associated membranes

(MAMs), a subdomain of the ER that is in close contact with mitochondria.[3][4] This

localization at the ER-mitochondria interface may facilitate the efficient transfer of lipids

between these two organelles. The active site of DGAT2 is oriented towards the cytoplasm,

which is thought to facilitate the direct deposition of newly synthesized TAGs into cytosolic lipid

droplets.[1][3]

Quantitative Distribution of DGAT Enzymes
While qualitative descriptions of DGAT localization are abundant in the literature, precise

quantitative data on the fractional distribution of these enzymes across different organelles is

limited. The following table summarizes the known subcellular locations of DGAT1 and DGAT2

based on current research. The distribution can vary depending on cell type and metabolic

conditions.

Organelle DGAT1 Presence DGAT2 Presence Notes

Endoplasmic

Reticulum (ER)
High High

Primary site of

synthesis and

localization for both

enzymes.[3][5]

Lipid Droplets (LDs) Low / Absent
High (especially upon

lipid loading)

DGAT2 relocalizes to

LDs to facilitate their

expansion.[1][5][7]

Mitochondria-

Associated

Membranes (MAMs)

Not reported Enriched

May play a role in

inter-organelle lipid

trafficking.[3][8]
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Experimental Protocols for Determining DGAT
Localization
The subcellular localization of DGAT enzymes is typically investigated using a combination of

high-resolution microscopy and biochemical fractionation techniques.

Immunofluorescence Microscopy
Immunofluorescence microscopy allows for the visualization of DGAT proteins within the

cellular context.

Protocol:

Cell Culture and Fixation:

Culture cells of interest on glass coverslips or chamber slides.

Wash the cells with Phosphate-Buffered Saline (PBS).

Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[9]

[10]

Wash the cells three times with PBS.[10]

Permeabilization and Blocking:

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 15 minutes at room

temperature to allow antibodies to access intracellular antigens.[10][11]

Wash the cells three times with PBS.

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1%

Bovine Serum Albumin or 10% goat serum in PBS) for 1 hour at room temperature.[9][10]

Antibody Incubation:

Incubate the cells with a primary antibody specific to DGAT1 or DGAT2, diluted in the

blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.[9]
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Wash the cells three times with PBS containing 0.1% Triton X-100.[11]

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or

594), diluted in the blocking buffer, for 1 hour at room temperature in the dark.[9][10]

Counterstaining and Mounting:

(Optional) Counterstain for specific organelles, such as the ER (using an anti-PDI

antibody), lipid droplets (using BODIPY 493/503), or nuclei (using DAPI or Hoechst stain).

[9]

Wash the cells three times with PBS.

Mount the coverslips onto glass slides using an antifade mounting medium.

Imaging:

Visualize the cells using a confocal or fluorescence microscope. Co-localization analysis

with organelle-specific markers can confirm the subcellular distribution of the DGAT

enzyme.

Subcellular Fractionation and Western Blotting
This biochemical technique separates cellular components into different fractions, allowing for

the determination of the relative abundance of a protein in each fraction.

Protocol:

Cell Homogenization:

Harvest cultured cells and wash them with ice-cold PBS.

Resuspend the cell pellet in a hypotonic homogenization buffer.

Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-

gauge needle until cells are sufficiently lysed.[12]

Differential Centrifugation:
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Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 5-10 minutes to pellet

the nuclei and unbroken cells.[12][13]

Collect the supernatant (post-nuclear supernatant).

Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000-20,000 x g) for

20-30 minutes to pellet the mitochondria.[13][14] The resulting pellet can be further

purified to isolate MAMs.

Collect the supernatant and centrifuge it at a high speed (e.g., 100,000 x g) for 1 hour to

pellet the microsomal fraction, which is enriched in ER membranes.[14]

The final supernatant contains the cytosolic fraction. Lipid droplets can be isolated from

the top layer of the supernatant after the high-speed centrifugation.

Protein Analysis:

Determine the protein concentration of each fraction.

Separate equal amounts of protein from each fraction by SDS-PAGE.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Probe the membrane with primary antibodies specific for DGAT1 or DGAT2, as well as

with antibodies for organelle-specific marker proteins (e.g., Calnexin or PDI for the ER,

TOM20 for mitochondria, and Perilipin for lipid droplets) to assess the purity of the

fractions.[14]

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the

protein bands using a chemiluminescent substrate. The intensity of the bands will indicate

the relative enrichment of the DGAT enzyme in each subcellular fraction.

Signaling Pathways and Workflows
Visualizing the broader context of DGAT function and the experimental approaches to study it

can aid in understanding their cellular roles.
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Triglyceride synthesis pathway highlighting DGAT1 and DGAT2.
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Workflow for determining DGAT subcellular localization.
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Conclusion
The distinct subcellular localizations of DGAT1 and DGAT2 underscore their non-redundant

roles in cellular lipid metabolism. While both enzymes are anchored in the ER, the dynamic

translocation of DGAT2 to lipid droplets and its presence at MAMs point to specialized

functions in lipid storage and inter-organelle communication. The experimental protocols

detailed in this guide provide a robust framework for researchers to investigate the cellular

distribution of these critical enzymes. Further quantitative studies are needed to precisely map

the fractional distribution of DGATs in various cell types and under different metabolic

conditions, which will be instrumental in developing novel therapies for metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping
functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

2. Function and localization of the Arabidopsis thaliana diacylglycerol acyltransferase DGAT2
expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins
associated with cytoplasmic lipid droplets in response to dietary fat - PMC
[pmc.ncbi.nlm.nih.gov]

4. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis
and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic
Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

5. The Endoplasmic Reticulum Enzyme DGAT2 Is Found in Mitochondria-associated
Membranes and Has a Mitochondrial Targeting Signal That Promotes Its Association with
Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

6. Evidence That Diacylglycerol Acyltransferase 1 (DGAT1) Has Dual Membrane Topology in
the Endoplasmic Reticulum of HepG2 Cells | Semantic Scholar [semanticscholar.org]

7. rupress.org [rupress.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b150450?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6547635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6547635/
https://pubmed.ncbi.nlm.nih.gov/24663078/
https://pubmed.ncbi.nlm.nih.gov/24663078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5503214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5503214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5503214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2643492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2643492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2643492/
https://www.semanticscholar.org/paper/Evidence-That-Diacylglycerol-Acyltransferase-1-Has-Wurie-Buckett/e170fab034601119c3814486ed162a66101c3550
https://www.semanticscholar.org/paper/Evidence-That-Diacylglycerol-Acyltransferase-1-Has-Wurie-Buckett/e170fab034601119c3814486ed162a66101c3550
https://rupress.org/jcb/article/198/5/895/36974/The-FATP1-DGAT2-complex-facilitates-lipid-droplet
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. researchgate.net [researchgate.net]

9. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes -
PMC [pmc.ncbi.nlm.nih.gov]

10. documents.thermofisher.com [documents.thermofisher.com]

11. sites.uclouvain.be [sites.uclouvain.be]

12. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells
- PMC [pmc.ncbi.nlm.nih.gov]

13. Subcellular Fractionation [labome.com]

14. Endoplasmic Reticulum Isolation: An Optimized Approach into Cells and Mouse Liver
Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Cellular Localization of
Diacylglycerol Acyltransferase (DGAT) Enzymes]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b150450#cellular-localization-of-dgat-
enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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